molecular formula C12H13N3OS B5306323 2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5306323
M. Wt: 247.32 g/mol
InChI Key: JUEMYAGXSJIFIF-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to an acetamide group. The presence of the 3-methylphenyl and 5-methyl substituents adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)7-11(16)13-12-15-14-9(2)17-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEMYAGXSJIFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction forms the 1,3,4-thiadiazole ring system.

    Acetamide Formation: The acetamide group can be introduced by reacting the thiadiazole derivative with 3-methylphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: It can be used in the development of agrochemicals and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors in biological systems, inhibiting or modulating their activity. The thiadiazole ring is known to interact with metal ions and proteins, potentially disrupting biological pathways.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the 5-methyl substituent, which may affect its reactivity and biological activity.

    2-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: The position of the methyl group on the phenyl ring is different, potentially altering its chemical properties.

    2-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: The chlorine substituent can significantly change the compound’s reactivity and biological interactions.

Uniqueness

2-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential biological activities. The combination of the 3-methylphenyl and 5-methyl-1,3,4-thiadiazol-2-yl groups provides a distinct profile that can be advantageous in various applications.

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